2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane
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Overview
Description
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane is a unique organoantimony compound with the molecular formula C3H5O3Sb and a molecular weight of 210.83 g/mol This compound is characterized by its bicyclic structure, which includes an antimony atom integrated into the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane typically involves the reaction of antimony trichloride with glycerol under controlled conditions. The reaction proceeds through the formation of intermediate complexes, which eventually cyclize to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state antimony compounds.
Reduction: Reduction reactions can convert it back to lower oxidation state antimony species.
Substitution: The antimony atom in the compound can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide, while reduction could produce antimony trioxide. Substitution reactions can lead to the formation of various organoantimony derivatives .
Scientific Research Applications
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoantimony compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of antimony’s biological interactions.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the treatment of parasitic infections.
Mechanism of Action
The mechanism of action of 2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane involves its interaction with biological molecules. The antimony atom can form complexes with various biomolecules, potentially inhibiting enzymes or disrupting cellular processes. This interaction is similar to other antimony compounds, which are known to inhibit DNA topoisomerase I, leading to the inhibition of DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
2,6,7-Trioxa-1-borabicyclo[2.2.1]heptane: Similar in structure but contains boron instead of antimony.
Sodium stibogluconate: Another antimony compound used in medicine, particularly for treating leishmaniasis.
Uniqueness
2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane is unique due to its bicyclic structure incorporating an antimony atom. This structural feature imparts distinct chemical properties and reactivity compared to other organoantimony compounds.
Properties
CAS No. |
328-55-2 |
---|---|
Molecular Formula |
C3H5O3Sb |
Molecular Weight |
210.83 g/mol |
IUPAC Name |
2,6,7-trioxa-1-stibabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C3H5O3.Sb/c4-1-3(6)2-5;/h3H,1-2H2;/q-3;+3 |
InChI Key |
GDFYOXWTRKCZCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CO[Sb](O1)O2 |
Origin of Product |
United States |
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